N-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE: is a complex organic compound that belongs to the class of benzodiazepine derivatives. This compound is characterized by its unique structure, which includes a benzodiazepine core, a dimethylphenoxy group, and a cyclohexanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through a nucleophilic substitution reaction.
Introduction of the Cyclohexanecarboxamide Moiety: This step involves the coupling of the benzodiazepine derivative with cyclohexanecarboxylic acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzodiazepine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazepine core and the dimethylphenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation Products: Hydroxylated derivatives of the dimethylphenoxy group.
Reduction Products: Dihydro derivatives of the benzodiazepine core.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
- It serves as a model compound for studying the reactivity of benzodiazepine derivatives.
Biology:
- The compound is investigated for its potential as a ligand for various biological receptors, including GABA receptors.
- It is used in studies related to its binding affinity and selectivity towards different receptor subtypes.
Medicine:
- The compound is explored for its potential therapeutic applications, including its use as an anxiolytic or sedative agent.
- It is studied for its pharmacokinetic and pharmacodynamic properties in preclinical models.
Industry:
- The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(2-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, primarily GABA receptors. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx. This results in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, which underlies its anxiolytic and sedative effects.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine derivative with similar anxiolytic and sedative properties.
Lorazepam: Known for its high potency and rapid onset of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness:
- The presence of the dimethylphenoxy group and the cyclohexanecarboxamide moiety distinguishes N-(2-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE from other benzodiazepine derivatives.
- Its unique structure may confer distinct pharmacological properties, such as improved receptor selectivity and altered metabolic pathways.
Properties
Molecular Formula |
C27H35N3O2 |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[2-[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C27H35N3O2/c1-20-10-8-11-21(2)26(20)32-19-9-18-30-24-15-7-6-14-23(24)29-25(30)16-17-28-27(31)22-12-4-3-5-13-22/h6-8,10-11,14-15,22H,3-5,9,12-13,16-19H2,1-2H3,(H,28,31) |
InChI Key |
XCPYTHKADSYQLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
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